molecular formula C13H15ClF3NO B015633 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride CAS No. 64670-97-9

4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride

Numéro de catalogue: B015633
Numéro CAS: 64670-97-9
Poids moléculaire: 293.71 g/mol
Clé InChI: PDVVRWPFYGBBSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride (CAS 64670-97-9) is a piperidine derivative featuring a benzoyl group substituted with a trifluoromethyl (-CF₃) moiety at the meta (3rd) position of the aromatic ring. The compound is utilized primarily in research settings, particularly as a reference standard in pharmaceutical and chemical studies . Its structure combines the piperidine ring’s conformational flexibility with the electron-withdrawing and lipophilic properties of the trifluoromethyl group, which may influence its binding affinity, metabolic stability, and solubility in biological systems.

Propriétés

IUPAC Name

piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9;/h1-3,8-9,17H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVVRWPFYGBBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC(=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612355
Record name (Piperidin-4-yl)[3-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64670-97-9
Record name Methanone, 4-piperidinyl[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64670-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Piperidin-4-yl)[3-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10612355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

The synthesis of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethylbenzoyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is maintained at a specific temperature, usually around room temperature to 50°C.

    Reaction Mechanism: The 3-trifluoromethylbenzoyl chloride reacts with piperidine in the presence of a base, such as triethylamine, to form the desired product. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of 4-(3-Trifluoromethylbenzoyl)piperidine.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound in its hydrochloride salt form.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Analyse Des Réactions Chimiques

4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the trifluoromethyl group or the piperidine ring can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts and bases like sodium hydroxide and hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Drug Discovery and Development

4-(3-Trifluoromethylbenzoyl)piperidine hydrochloride serves as a building block in the synthesis of various pharmaceutical agents. Its structural characteristics make it suitable for modifications that can lead to compounds with enhanced therapeutic profiles.

  • Serotonin Reuptake Inhibition : Preliminary studies suggest that this compound may act as a serotonin reuptake inhibitor (SRI), potentially increasing serotonin levels in the synaptic cleft, which is beneficial for treating mood disorders such as depression and anxiety.

Neurological Disorders

Research indicates that this compound may have applications in treating several neurological conditions:

  • Depression : By modulating serotonin levels, it may help alleviate symptoms of depression.
  • Anxiety Disorders : Its potential anxiolytic effects make it a candidate for further study in anxiety-related conditions.
  • Obsessive-Compulsive Disorder (OCD) : The compound's interaction with serotonin pathways suggests it could be effective in managing OCD symptoms .

Interaction Studies

The compound has been involved in various binding affinity studies to understand its pharmacological profile better. These studies typically focus on:

  • Receptor Binding Affinity : Analyzing how well the compound binds to specific neurotransmitter receptors, particularly those associated with serotonin.
  • Efficacy Assessments : Evaluating the therapeutic potential based on its biological activity in vitro and in vivo.

Synthesis of Analogues

This compound is also utilized as an intermediate in synthesizing analogues that may exhibit enhanced or altered pharmacological properties, broadening the scope of research into new therapeutic agents.

Case Studies and Research Findings

Research findings indicate promising avenues for the application of this compound:

  • Neuropharmacological Studies : Investigations into its effects on serotonin receptors have shown potential for treating major depressive disorders.
  • Behavioral Studies : Animal models have demonstrated changes in behavior consistent with reduced anxiety and improved mood following administration of this compound.

Mécanisme D'action

The mechanism of action of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts lipophilicity to the compound, allowing it to interact with hydrophobic regions of proteins and enzymes. The piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Fluorinated Benzoylpiperidine Derivatives

Substituent Position and Electronic Effects

4-(4-Fluorobenzoyl)piperidine Hydrochloride (CAS: Not provided) Structure: Fluorine at the para (4th) position of the benzoyl ring. Properties: The electron-withdrawing fluorine enhances the electrophilicity of the carbonyl group compared to non-fluorinated analogs. This compound is frequently employed in synthetic intermediates for pharmaceuticals, as noted in its diverse preparation methods .

4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (CAS: 106266-04-0) Structure: Two fluorine atoms at the 2nd and 4th positions of the benzoyl ring. Properties: The difluoro substitution creates a more electron-deficient aromatic system, which could enhance interactions with electron-rich biological targets. This compound is noted as an intermediate in the synthesis of risperidone, an antipsychotic drug . Comparison: The dual fluorine substitution likely increases metabolic stability compared to mono-fluorinated analogs but may reduce bioavailability due to higher polarity.

Trifluoromethyl vs. Fluorine Substituents
  • The trifluoromethyl group in 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride provides stronger electron-withdrawing effects and greater lipophilicity than fluorine alone. This enhances membrane permeability and resistance to oxidative metabolism, which is critical for CNS-targeting drugs .

Piperidine Derivatives with Non-Benzoyl Substituents

Phenylpiperidine Analogs

This compound is marketed for research use, indicating applications in neurotransmitter or receptor studies . Comparison: The lack of a benzoyl moiety may limit interactions with enzymes or receptors requiring carbonyl recognition sites.

Ether and Sulfonyl Derivatives

4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride (CAS: 1185178-18-0)

  • Structure : Ether-linked prenyl group (3-methyl-2-butenyl) on the piperidine ring.
  • Properties : The ether linkage increases flexibility and hydrophobicity. Such derivatives are often explored for antimicrobial or antifungal activity .
  • Comparison : The ether substituent may improve blood-brain barrier penetration compared to benzoyl derivatives but lacks the aromatic stacking capability of the trifluoromethylbenzoyl group.

4-(3-Fluoro-benzenesulfonylmethyl)piperidine Hydrochloride Structure: A sulfonylmethyl group linked to a 3-fluorophenyl ring.

Pharmacologically Active Piperidine Derivatives

Hexylcaine Hydrochloride Structure: Piperidine with a cyclohexylamino-propanol benzoate ester. Application: A local anesthetic with rapid onset and duration similar to lidocaine. The ester linkage facilitates hydrolysis, influencing its metabolic clearance . Comparison: Unlike the target compound, Hexylcaine’s ester functionality makes it susceptible to esterase degradation, highlighting the trifluoromethylbenzoyl group’s advantage in metabolic stability.

Fexofenadine Hydrochloride Structure: Piperidine linked to a diphenylmethyl-hydroxybutyl group. Application: A non-sedating antihistamine. The hydroxyl and carboxyl groups enhance water solubility, favoring oral bioavailability . Comparison: Demonstrates how bulky hydrophobic groups (e.g., trifluoromethylbenzoyl) may limit solubility but improve target binding.

Activité Biologique

Overview

4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a chemical compound notable for its unique structural characteristics, which include a trifluoromethyl group attached to a benzoyl moiety linked to a piperidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C13H15ClF3NO
  • Molecular Weight : 303.71 g/mol
  • CAS Number : 64670-97-9

The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact effectively with hydrophobic regions of biological molecules. The piperidine ring can participate in hydrogen bonding, influencing the biological activity of the compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The exact mechanism remains under investigation; however, preliminary studies suggest that it may modulate enzyme activities and receptor interactions due to its structural properties.

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit significant antiparasitic effects. For instance, studies on related compounds have demonstrated activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These studies highlight the necessity for new drug candidates that are effective against this parasite, especially those that can penetrate the blood-brain barrier.

CompoundEC50 (μM)Selectivity RatioAdministration Route
Compound 730.001>30-fold over mammalian cellsOral
4-(3-Trifluoromethylbenzoyl)piperidineTBDTBDTBD

Interaction with Histamine Receptors

Recent studies have explored the binding affinity of piperidine derivatives, including those structurally related to this compound, towards histamine receptors (H3 and H4). These compounds showed promising results in modulating neurotransmitter systems, which could have implications for treating neurological disorders.

CompoundBinding Affinity (pA2)Target Receptor
Compound 1a8.49rH3R
Compound 1c8.43hH3R

Case Study 1: Antiparasitic Screening

In a high-throughput screening of compounds for antiparasitic activity against Trypanosoma brucei, several analogues of benzoyl-piperidines were synthesized. Among these, one compound exhibited an EC50 value of 0.001 μM, indicating potent activity. The study emphasized the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Histamine Receptor Modulation

Another study evaluated derivatives of piperidine for their ability to bind to histamine receptors. The most active compounds were assessed for their impact on feeding behavior and neurotransmitter levels in rat models. Results indicated that these compounds could significantly influence brain chemistry, suggesting potential therapeutic applications in neuropharmacology.

Q & A

Basic: What synthetic strategies are effective for preparing 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves coupling a trifluoromethylbenzoyl chloride derivative with a piperidine scaffold under basic conditions (e.g., using triethylamine as a base in anhydrous dichloromethane) . Key steps include:

  • Acylation: Reacting 4-aminopiperidine hydrochloride with 3-(trifluoromethyl)benzoyl chloride in a 1:1 molar ratio at 0–5°C to minimize side reactions.
  • Purification: Crude product is purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane).
  • Yield Optimization: Monitoring reaction progress by TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and adjusting stoichiometry to reduce unreacted starting material. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in reported biological activity data for piperidine-based analogs?

Methodological Answer:
Discrepancies in bioactivity data (e.g., IC50 values) may arise from differences in assay conditions, cell lines, or compound purity. To address this:

  • Standardized Assays: Replicate studies using validated protocols (e.g., ferroptosis inhibition assays with Gpx4-knockdown models, as in ) and control compounds.
  • Structural Confirmation: Verify compound identity via NMR (¹H/¹³C, comparing peaks for the trifluoromethyl group at ~110–120 ppm in ¹³C NMR) and HRMS .
  • Purity Validation: Use orthogonal methods (HPLC, elemental analysis) to exclude impurities contributing to variability .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (DMSO-d6) shows piperidine ring protons at δ 1.5–2.8 ppm and aromatic protons from the benzoyl group at δ 7.4–8.2 ppm. The trifluoromethyl group is confirmed by a singlet at δ -63 ppm in ¹⁹F NMR .
  • Mass Spectrometry: ESI-MS (positive mode) should display [M+H]+ at m/z 306.1 (C₁₃H₁₄F₃NO·HCl).
  • XRD/Powder Diffraction: Assess crystallinity and salt form (hydrochloride vs. free base) .

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetics and target binding?

Methodological Answer:
The CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Computational modeling (e.g., molecular docking) can predict interactions:

  • Target Binding: The CF₃ group may occupy hydrophobic pockets in enzymes (e.g., kinases or GPCRs), as seen in analogs like 4-(2,4-difluorobenzoyl)piperidine ( ).
  • In Vitro ADME: Assess metabolic stability using liver microsomes (e.g., human hepatocytes, measuring t½) and plasma protein binding (ultrafiltration) .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use a fume hood for synthesis and handling .
  • Toxicity Mitigation: Acute toxicity (LD50 ~300–700 mg/kg in rodents, extrapolated from ) necessitates strict waste disposal protocols (neutralization before incineration).
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and decontaminate with ethanol/water .

Advanced: What in vivo models are suitable for evaluating its therapeutic potential?

Methodological Answer:

  • Disease Models: For CNS applications, use transgenic mice (e.g., Alzheimer’s models expressing Aβ plaques). For anticancer studies, employ xenograft models (e.g., HT-29 colon cancer).
  • Dosing: Administer intraperitoneally (10–50 mg/kg daily) with vehicle controls (saline + 10% DMSO). Monitor plasma levels via LC-MS/MS .
  • Biomarker Analysis: Quantify target engagement (e.g., reduced lipid peroxidation for ferroptosis inhibition) using malondialdehyde (MDA) ELISA .

Basic: How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store aliquots at 25°C/60% RH and 40°C/75% RH for 1–3 months. Analyze degradation by HPLC (peak area reduction <5% acceptable) .
  • Light Sensitivity: Protect from UV exposure; amber vials prevent photodegradation.
  • Long-Term Storage: -20°C under argon atmosphere minimizes hydrolysis of the benzoyl group .

Advanced: What strategies can elucidate structure-activity relationships (SAR) for piperidine derivatives?

Methodological Answer:

  • Analog Synthesis: Modify the benzoyl substituent (e.g., replacing CF₃ with Cl or OMe) and compare bioactivity (e.g., IC50 shifts in enzyme assays) .
  • 3D-QSAR: Build comparative molecular field analysis (CoMFA) models using published data for piperidine-based inhibitors ( ).
  • Crystallography: Co-crystallize with target proteins (e.g., kinases) to identify critical hydrogen bonds or steric interactions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.